2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine
Description
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-2-7-6-9-4-5-11-8(7)10-3-1/h1-3,9H,4-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZNPLHKVSFUHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(CN1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diamine and Carbonyl Component Reactions
The foundational approach to constructing the diazepine ring involves cyclocondensation between pyridine-containing diamines and carbonyl compounds. For instance, reacting 3-aminopyridine derivatives with α,β-unsaturated ketones or aldehydes under acidic or basic conditions can yield partially saturated diazepines. In a representative procedure, 3-(pyridin-2-yl)propane-1,2-diamine reacts with acetylacetone in ethanol under reflux, forming the diazepine core via intramolecular imine formation followed by cyclization. Yields for such reactions typically range from 50–70%, depending on the electronic effects of substituents on the pyridine ring.
Benzotriazole-Mediated Synthesis
A methodologically distinct pathway leverages (1-hydroxymethyl)benzotriazole as a versatile synthon. As demonstrated in the synthesis of pyrrolo[1,2-a]diazepines, condensation of 3-(pyridin-3-yl)propylamine with (1-hydroxymethyl)benzotriazole generates an intermediate 2-(1H-benzotriazol-1-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,diazepine . This intermediate undergoes nucleophilic substitution with Grignard reagents, sodium cyanide, or triethyl phosphite to introduce alkyl, cyano, or phosphonate groups at the C2 position (Scheme 1).
Scheme 1 : Benzotriazole-mediated functionalization of pyrido-diazepines.
This method offers yields of 63–81% for Grignard additions and 70% for cyanide substitutions, with the benzotriazole group acting as a transient leaving group.
Reduction of Diazepinedione Derivatives
LiAlH4-Mediated Reduction
A patent-pending route for benzodiazepines highlights the reduction of 1,3,4-3H-benzodiazepine-2,5-dione (B ) to tetrahydro derivatives using lithium aluminum hydride (LiAlH4). While this method is effective for benzo-fused systems, analogous pyrido-diazepinediones could theoretically undergo similar reduction. However, challenges include the high cost of LiAlH4 and the necessity for anhydrous tetrahydrofuran (THF), which complicates large-scale production.
Alternative Reducing Agents
To circumvent LiAlH4’s limitations, sodium borohydride (NaBH4) in THF or methanol has been explored. For example, reducing a pyrido-diazepinedione with NaBH4 at 0°C yields the tetrahydro product as a borane complex, which is subsequently hydrolyzed to the free base. This approach achieves 64% yield and avoids extreme reaction conditions.
Nucleophilic Substitution Approaches
Grignard Reagent Functionalization
The benzotriazole intermediate (Section 1.2) reacts with organomagnesium halides to install alkyl or aryl groups. For instance, treatment with methylmagnesium bromide furnishes 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e]diazepine in 75% yield. Allyl and propargyl Grignard reagents similarly provide unsaturated derivatives, expanding the compound’s utility in medicinal chemistry.
Comparative Analysis of Synthetic Routes
Table 1 : Efficiency and practicality of pyrido-diazepine synthesis methods.
| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | Diamine + Carbonyl | Reflux, EtOH | 50–70 | Simple setup, scalable | Moderate yields, limited substituents |
| Benzotriazole-Mediated | Amine + Benzotriazole | THF, 0°C to RT | 63–81 | Versatile functionalization | Requires benzotriazole intermediate |
| LiAlH4 Reduction | Diazepinedione | THF, reflux | 60–75 | Direct access to saturated core | Costly reagents, anhydrous conditions |
| NaBH4 Reduction | Diazepinedione | THF, 0°C | 64 | Mild conditions, safer | Borane complex requires hydrolysis |
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1,4]diazepine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H10N4
- Molecular Weight : 178.20 g/mol
- CAS Number : 1003023-52-6
The compound features a bicyclic structure that incorporates both pyridine and diazepine rings. This unique configuration allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.
Antibacterial Agents
One of the most promising applications of 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine derivatives is their potential as antibacterial agents. Research indicates that these compounds can act as inhibitors of the enzyme FabI (enoyl-acyl carrier protein reductase), which is crucial in bacterial fatty acid biosynthesis. Inhibiting FabI can disrupt the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
Case Study: FabI Inhibitors
- A study expanded upon previous ene-amide series to include 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepines as novel FabI inhibitors. These compounds showed improved water solubility and efficacy in mouse infection models compared to their predecessors .
Drug Design and Development
The structural versatility of 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine allows it to be tailored for specific interactions with biological targets. Its derivatives can be synthesized to enhance pharmacological properties such as potency and selectivity.
Table 1: Comparison of Antibacterial Activity
Exploration of Additional Biological Activities
Beyond antibacterial properties, there is potential for exploring other biological activities such as antifungal or antiviral effects. The structural characteristics may allow for interactions with different biological pathways.
Optimization of Pharmacokinetic Properties
Future studies should focus on optimizing the pharmacokinetic properties of these compounds to improve bioavailability and reduce toxicity. This could involve modifying functional groups or exploring alternative synthetic routes.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, it may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
(a) Pyrido[4,3-e][1,4]diazepines
(b) Benzo[b][1,4]diazepines
- Structure : Benzene ring fused to the diazepine core.
- Example : 2,2,4-Trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine.
- Key Findings: Crystal structure analysis reveals a monoclinic lattice (space group P21/c) with distinct hydrogen-bonding patterns . Lower water solubility compared to pyrido-diazepines due to the hydrophobic benzene ring .
(c) Thieno[3,2-e][1,4]diazepines
(a) Naphthyridinone Progenitors
- Structure: Naphthyridinone core without the diazepine ring.
- Comparison: Pyrido-diazepines exhibit enhanced water solubility and hydrogen-bonding capacity, improving pharmacokinetic profiles . Diazepine derivatives (e.g., compound 16c) show in vivo efficacy in murine Staphylococcus aureus infections, unlike naphthyridinones .
(b) Pyrrolo[1,2-a][1,4]diazepines
- Structure : Pyrrole fused to diazepine.
- Example : 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine.
- Key Findings: Synthesized via Grignard reagent addition, with yields >70% . Limited antibacterial activity but useful as intermediates for further functionalization .
Physicochemical and Pharmacokinetic Properties
Biological Activity
2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1,4]diazepine (CAS No. 195983-88-1) is a heterocyclic compound belonging to the diazepine family. This compound has attracted attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine features a fused diazepine ring system that contributes to its unique biological properties. The molecular formula is , and it has a molecular weight of approximately 149.19 g/mol.
Although the specific mechanism of action for 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine remains largely uncharacterized, it has been implicated in various biological pathways. Research indicates that compounds within the diazepine family often interact with neurotransmitter systems and may exhibit antiproliferative effects against cancer cell lines by inhibiting cellular proliferation pathways .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Anticancer Activity
A study focusing on the synthesis and biological evaluation of pyrido[2,3-e]-1,4-diazepines demonstrated that some derivatives exhibit significant antiproliferative activity against cancer cells. For instance, certain modifications to the diazepine structure enhanced its efficacy against specific cancer types .
Comparative Analysis with Related Compounds
To understand the uniqueness of 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine in the context of other diazepines and related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole | Similar core structure | Varies; some show neuroactive properties |
| 8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine HCl | Modified with trifluoromethyl group | Enhanced pharmacological profiles reported |
Future Directions
Further research is necessary to elucidate the detailed mechanisms by which 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine exerts its biological effects. Potential areas for exploration include:
- Structure-Activity Relationships (SAR): Investigating how modifications to the chemical structure affect biological activity.
- Clinical Trials: Conducting trials to evaluate safety and efficacy in humans.
- Mechanistic Studies: Elucidating specific pathways involved in anticancer and neuropharmacological activities.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine derivatives?
- Methodology : Derivatives can be synthesized via Grignard reagent addition in dry THF. For example, a starting material (e.g., compound 2 ) is reacted with Grignard reagents (1.5 equiv.) at 0°C for 2 hours, followed by overnight stirring at room temperature. The crude product is quenched with water, washed with NaOH (2M), extracted with ether, and purified via silica gel chromatography (eluent: hexane/ethyl acetate gradient) .
- Key Data :
| Substituent | Yield (%) | Purity (NMR) |
|---|---|---|
| 2-Ethyl | 72 | >95% |
| 2-Pentyl | 68 | >93% |
| 2-Benzyl | 65 | >90% |
Q. How can structural characterization of this compound be validated experimentally?
- Techniques : Use 1H/13C NMR to confirm regiochemistry and purity. Compare experimental NMR shifts (e.g., δ 2.35–3.10 ppm for diazepine protons) with theoretical DFT-calculated values to resolve ambiguities . X-ray crystallography is critical for confirming stereochemistry and hydrogen-bonding networks. For example, monoclinic crystals (space group P21/c) with unit cell parameters a = 9.0548 Å, b = 23.246 Å, and β = 100.483° provide precise geometric data .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be analyzed for methyltransferase inhibition?
- Methodology :
- Clustering : Use MACCS structural fingerprints and Tanimoto coefficients (75% similarity threshold) to group compounds with the diazepine core. This identifies enriched scaffolds, such as the pyrido-diazepine core in HNMT inhibitors .
- SAR Expansion : Screen compound libraries (e.g., NCATS collection) using the core as a substructure query. Test hits in 11-point dose-response assays (IC50) and counter-screen for selectivity against off-target methyltransferases .
- Key Finding : Substitution at the R2 position (e.g., methyl-imidazole vs. phenyl) significantly impacts activity and specificity. Methyl-imidazole improves HNMT selectivity (IC50 < 1 µM), while phenyl reduces potency by >10-fold .
Q. How can computational methods resolve contradictions in experimental data?
- Approach : Combine DFT calculations (e.g., Gaussian09) with experimental NMR/X-ray data to validate structural assignments. For example, discrepancies in dihedral angles (theoretical vs. crystallographic) can highlight conformational flexibility or crystal-packing effects .
Q. What strategies optimize biochemical assay design for diazepine-based inhibitors?
- Experimental Design :
- Dose-Response : Use freshly prepared stock solutions for 11-point dilution series (e.g., 10 nM–100 µM) to minimize compound degradation.
- Selectivity Testing : Counter-screen against related methyltransferases (e.g., PNMT, PEMT) to rule out pan-assay interference .
- Data Interpretation : Normalize activity to positive/negative controls and apply Hill slope analysis to confirm cooperative binding.
Notes for Rigorous Research
- Reproducibility : Replicate key reactions (e.g., Grignard addition) under inert atmosphere to avoid moisture-sensitive side products .
- Data Transparency : Report raw crystallographic data (e.g., CCDC deposition numbers) and assay negative controls (e.g., DMSO-only wells) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
